

physical and chemical properties of neopentylbenzene

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Compound of Interest

Compound Name: Neopentylbenzene

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An In-depth Technical Guide to the Physical and Chemical Properties of **Neopentylbenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **neopentylbenzene** (also known as (2,2-dimethylpropyl)benzene). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, as a solvent, or as a non-polar reference standard. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to clarify important concepts.

Core Physical and Chemical Properties

Neopentylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a neopentyl group.^[1] Its chemical formula is C₁₁H₁₆.^[1] At room temperature, it is a clear, colorless liquid.^{[1][2]} The compound is noted for its stability and relatively low reactivity, which is primarily attributed to the significant steric hindrance imparted by the bulky neopentyl group.^{[1][3]}

Physical Properties

The physical characteristics of **neopentylbenzene** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Units
Molecular Formula	C ₁₁ H ₁₆	-
Molecular Weight	148.25	g/mol
Boiling Point	185 - 186	°C
Melting Point	-44.72	°C (estimate)
Density	0.858 - 0.862	g/mL at 25 °C
Refractive Index	1.488	n _{20/D}
Flash Point	50.6	°C
Vapor Pressure	0.953	mmHg at 25°C
Solubility in Water	Slightly soluble	-

(Data sourced from:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#))

Chemical and Spectroscopic Properties

The chemical properties highlight the compound's stability and provide insights into its molecular structure.

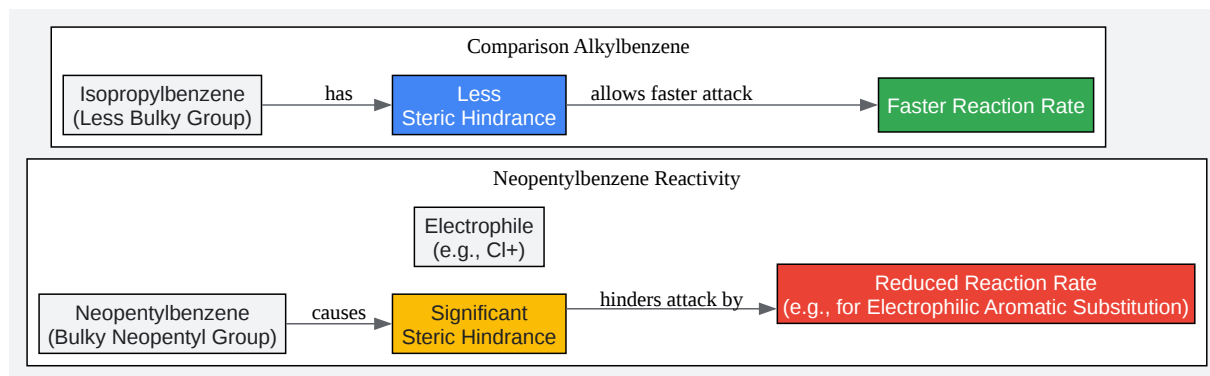
Property	Value	Notes
Appearance	Clear, colorless liquid	[2]
Stability	Stable under normal conditions; not easily oxidized or hydrolyzed	[4]
Reactivity	Low reactivity in electrophilic aromatic substitution due to steric hindrance	[3][6]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	2	[2]
XLogP3	4.3	A measure of lipophilicity[2]

(Data sourced from:[2][3][4][6])

Chemical Reactivity and Steric Effects

The defining feature of **neopentylbenzene**'s reactivity is the steric bulk of the neopentyl group. [3] This group consists of a quaternary carbon atom bonded to three methyl groups, which physically obstructs the approach of reactants to the aromatic ring, particularly at the ortho positions.[3]

This steric hindrance significantly slows the rate of reactions sensitive to spatial crowding, such as electrophilic aromatic substitution.[3] For instance, the monochlorination of **neopentylbenzene** is notably slower than that of less sterically hindered alkylbenzenes like isopropylbenzene.[3][6] While the neopentyl group is an electron-donating group, which should activate the ring, the steric effect is the dominant factor governing its reactivity.[3]



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Caption: Logical relationship between steric hindrance and reactivity.

Experimental Protocols

Neopentylbenzene serves as a useful starting material for synthesizing more complex molecules and is used as a non-polar solvent or internal standard in gas chromatography due to its stability.^{[3][7]}

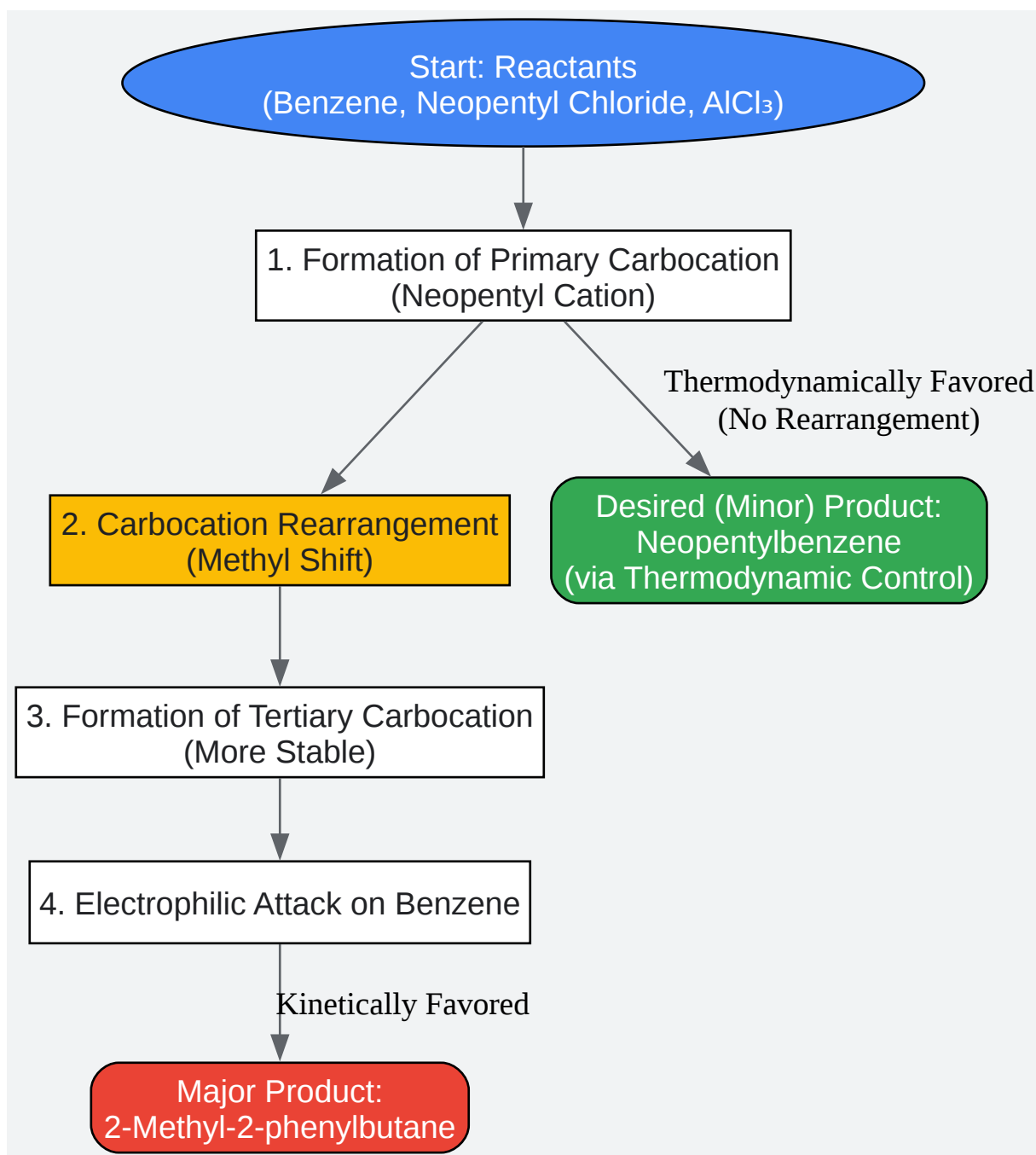
Synthesis of Neopentylbenzene

Several methods exist for the synthesis of **neopentylbenzene**. The choice of method often depends on the desired purity and the scale of the reaction.

Method 1: Friedel-Crafts Alkylation

This is a common method for synthesizing alkylbenzenes. However, for **neopentylbenzene**, it is complicated by the tendency of the primary neopentyl carbocation to rearrange to a more stable tertiary carbocation, leading to the formation of 2-methyl-2-phenylbutane as the major product instead.^[8] Achieving the desired product requires conditions that favor thermodynamic control.^[3]

- Reactants: Benzene, 1-chloro-2,2-dimethylpropane (neopentyl chloride), and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl_3).^[8]
- Catalyst Preparation: A suspension of the AlCl_3 catalyst is prepared in anhydrous benzene under an inert atmosphere (e.g., nitrogen) to prevent deactivation by moisture.^[3]
- Alkylation: Neopentyl chloride is added gradually to the stirred benzene-catalyst mixture. The temperature is typically controlled around 30°C . Vigorous stirring is crucial for proper mixing and heat dissipation.^[3] A large excess of benzene is used to minimize polyalkylation.^[3]
- Quenching: After the reaction is complete, the mixture is carefully poured onto ice to deactivate the AlCl_3 catalyst and to separate the organic and aqueous layers.^[3]
- Purification: The final product is isolated and purified by distillation under reduced pressure (e.g., $98\text{--}100^\circ\text{C}$ at 15 mmHg) to yield **neopentylbenzene**.^[3]



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Caption: Workflow of Friedel-Crafts alkylation for **neopentylbenzene** synthesis.

Method 2: Hydrogenation of Neopentylcyclohexene

This route provides a high-purity synthesis of **neopentylbenzene**.

- Reactants: Neopentylcyclohexene, Hydrogen gas (H_2).[3]

- Catalyst: Palladium on carbon (Pd/C).[3]
- Solvent: Ethanol.[3]
- Procedure: The reaction is typically carried out in an ethanol solvent at 80°C under a hydrogen pressure of 50 psi.[3]
- Purification: The product is purified using fractional distillation, with yields reported between 85% and 88%.[3]

Method 3: Nickel-Catalyzed Cross-Coupling

A more modern approach involves the cross-coupling of mixed arylzincs and primary alkyl halides.

- Reactants: A methylarylzinc reagent and a primary alkyl halide (neopentyl iodide).[9][10]
- Catalyst: A mixture of NiCl_2 and triphenylphosphine (PPh_3).[9]
- Solvent: Tetrahydrofuran (THF).[9]
- Procedure: The freshly prepared methylarylzinc reagent is added to a cooled mixture of the catalyst and neopentyl iodide in THF. The reaction is stirred at room temperature for 1 hour.[9]
- Workup: The reaction is hydrolyzed with 1 M HCl and extracted with an organic solvent like Et_2O .[9]

Analytical and Spectroscopic Characterization

Standard analytical techniques are used to confirm the structure and purity of **neopentylbenzene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the chemical environment of the hydrogen atoms. The spectrum will show characteristic peaks for the aromatic protons on the benzene ring

and distinct signals for the methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) protons of the neopentyl group.[11]

- ^{13}C NMR: Used to map the carbon skeleton. Distinct peaks will be observed for the aromatic carbons (typically 125-170 ppm) and the aliphatic carbons of the neopentyl group.[3][12]
- Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation patterns. Under electron ionization, **neopentylbenzene** shows a prominent m/z 91 peak, corresponding to the tropylium ion (C_7H_7^+).[3]
- Infrared (IR) Spectroscopy: Used to identify functional groups. The spectrum will show characteristic C-H stretching and bending vibrations for the aromatic ring and the alkyl group.

Applications in Research and Development

Neopentylbenzene's unique combination of stability and steric bulk makes it a valuable tool in several areas of chemical research:

- Synthetic Precursor: It serves as a starting material for the synthesis of more complex molecules where a bulky, non-reactive group is desired.[1][3] For example, it is used in the preparation of α -Disulfones via Cobalt(III) Oxidation.[5]
- Mechanistic Studies: Its resistance to rearrangement and defined steric profile make it an excellent model compound for studying reaction mechanisms, particularly in catalysis and fundamental organic chemistry.[3]
- Materials Science: Derivatives of **neopentylbenzene** can be incorporated into polymers and resins to modify properties such as thermal stability, solubility, and chemical resistance due to the steric hindrance introduced by the neopentyl group.[3]

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